molecular formula C19H16BrF3N2O2S B11529591 2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11529591
M. Wt: 473.3 g/mol
InChI Key: YJSLWFZJPREEFP-UHFFFAOYSA-N
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Description

2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that features a thiazole ring, bromine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the bromine, methoxy, and trifluoromethyl groups through various substitution reactions. The final step often involves the formation of the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the trifluoromethyl group, in particular, is known to enhance the biological activity of many pharmaceutical agents.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to target proteins, while the thiazole ring may facilitate interactions with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and antifungal agents.

    Other similar compounds: include those with trifluoromethyl groups, which are known for their enhanced biological activity and stability.

Uniqueness

The uniqueness of 2-[(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16BrF3N2O2S

Molecular Weight

473.3 g/mol

IUPAC Name

2-[4-(3-bromo-4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C19H16BrF3N2O2S/c1-27-17-6-5-12(9-15(17)20)16-11-28-18(25(16)7-8-26)24-14-4-2-3-13(10-14)19(21,22)23/h2-6,9-11,26H,7-8H2,1H3

InChI Key

YJSLWFZJPREEFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCO)Br

Origin of Product

United States

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